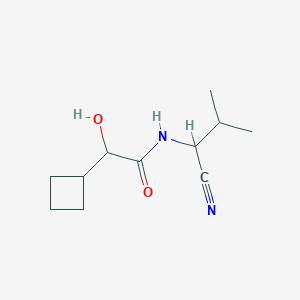
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide, also known as CCG-63802, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of hydroxamic acid-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Applications De Recherche Scientifique
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. Histones are proteins that help package DNA into a compact structure called chromatin, which regulates gene expression. When histones are acetylated, they become more loosely packed, allowing for greater access of transcription factors and RNA polymerase to the DNA. This leads to increased gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that degrades proteins in cells. This can lead to the accumulation of misfolded or damaged proteins, which can contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide is that it is a highly specific HDAC inhibitor, meaning that it targets only a specific subset of HDAC enzymes, rather than inhibiting all HDACs. This can reduce the potential for off-target effects and toxicity. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its effects on other enzymes and pathways, such as the proteasome and carbonic anhydrase, can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its ability to inhibit proteasome activity. Additionally, further studies are needed to fully understand the effects of this compound on other enzymes and pathways, and to develop more effective methods for delivering the compound to cells and tissues.
Méthodes De Synthèse
The synthesis method of N-(1-Cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide involves the reaction of 2-cyclobutyl-2-hydroxyacetic acid with 1-cyano-2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylpropyl)-2-cyclobutyl-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9(6-12)13-11(15)10(14)8-4-3-5-8/h7-10,14H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCQPRIZSIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
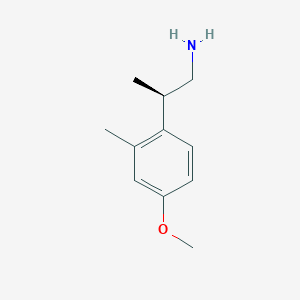
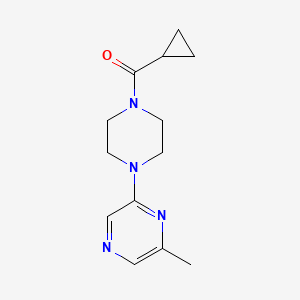
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)
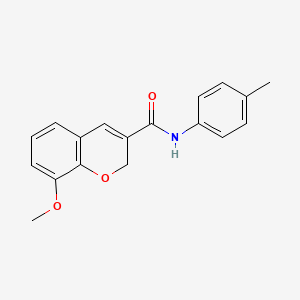
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)
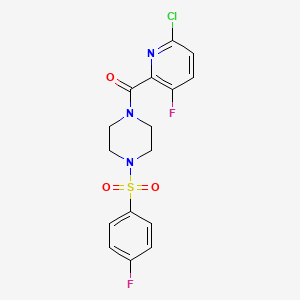
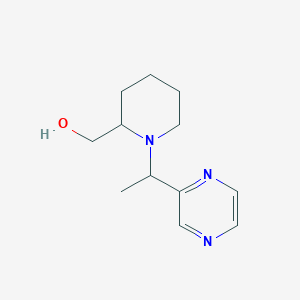
![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
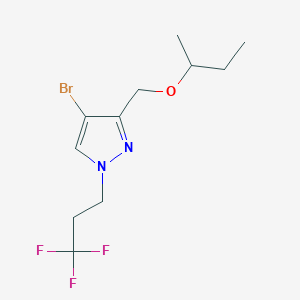
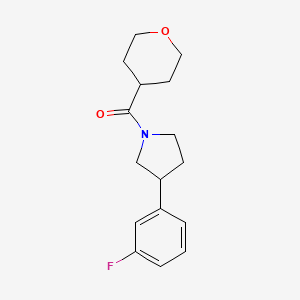
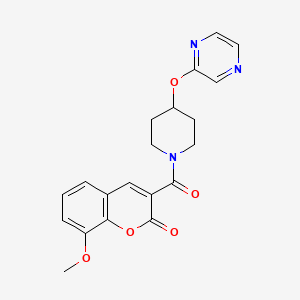
![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)